2-[(3-Bromophenyl)carbamoyl]benzoic acid
Description
2-[(3-Bromophenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group (-NHCO-) bridging the benzoic acid moiety and a 3-bromophenyl substituent. This structure places it within a broader class of bioactive aromatic carboxylic acids, which are often explored for their pharmacological properties, including receptor agonism, enzyme modulation, and antiapoptotic effects .
Properties
CAS No. |
19336-82-4 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[(3-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
NIHXTMWRAWJTCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
2-[(3-BROMOANILINO)CARBONYL]-BENZOIC ACID |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-[(3-Bromophenyl)carbamoyl]benzoic acid with structurally and functionally related compounds, focusing on substituent effects, biological activity, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Bromine at the 3-position increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to non-halogenated analogs like Kartogenin .
Key Observations :
- Carbamoyl-containing compounds (e.g., GRI977143) exhibit receptor specificity (e.g., LPA2 agonism) and antiapoptotic effects, suggesting that this compound may share similar signaling pathways .
- Bromine substitution in aromatic systems is associated with enhanced bioactivity in some contexts, such as kinase inhibition or anticancer effects, as seen in related anthranilic acid derivatives .
Key Observations :
- Carbamoyl-linked compounds generally exhibit lower solubility than amino analogs, impacting formulation strategies .
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